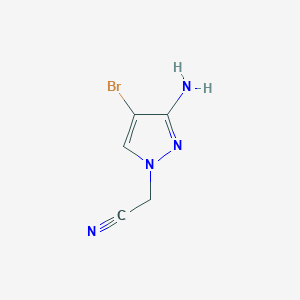

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile

Description

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile is a brominated pyrazole derivative featuring a pyrazole core substituted with an amino group (-NH₂) at position 3, a bromine atom at position 4, and an acetonitrile (-CH₂CN) group attached to the nitrogen at position 1. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C5H5BrN4 |

|---|---|

Molecular Weight |

201.02 g/mol |

IUPAC Name |

2-(3-amino-4-bromopyrazol-1-yl)acetonitrile |

InChI |

InChI=1S/C5H5BrN4/c6-4-3-10(2-1-7)9-5(4)8/h3H,2H2,(H2,8,9) |

InChI Key |

JVFOFYIWJQKZCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC#N)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-amino-4-bromo-1H-pyrazole with chloroacetonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form hydrazine derivatives.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Nitro-pyrazole derivatives.

Reduction Products: Hydrazine derivatives.

Scientific Research Applications

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic systems.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group allows for hydrogen bonding interactions, while the bromine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of biological targets and lead to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Computational Insights

- DFT Studies: While direct data on the target compound is unavailable, studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives reveal that substituents significantly influence HOMO-LUMO gaps. The amino group in the target compound likely lowers this gap compared to bromo-only analogs, increasing reactivity.

Biological Activity

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile is a compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile is C₆H₈BrN₃, with a molecular weight of approximately 202.05 g/mol. The compound features a pyrazole ring substituted with an amino group and a bromine atom, contributing to its unique chemical reactivity and biological activity.

Target Interactions : The pyrazole moiety is known to interact with various enzymes and receptors, particularly protein kinases such as LRRK2 (Leucine-Rich Repeat Kinase 2), which is implicated in neurodegenerative diseases like Parkinson's disease.

Biochemical Pathways : 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile may influence several biochemical pathways related to inflammation and cancer progression. Its structural similarity to other pyrazole compounds suggests it could modulate kinase activity, affecting cellular signaling pathways.

Biological Activities

Research indicates that compounds similar to 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile exhibit significant biological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes.

- Anticancer Properties : Some studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, including those structurally related to 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile.

- In Vitro Antimicrobial Evaluation : A study assessed the antimicrobial properties of several pyrazole derivatives. Compounds exhibited significant activity against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Anti-inflammatory Studies : Research has indicated that pyrazole derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

- Cancer Research : In vitro studies have demonstrated that certain pyrazole compounds can inhibit cancer cell proliferation, indicating their potential as anticancer agents .

Pharmacokinetics

The pharmacokinetic properties of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetonitrile are still under investigation. However, based on its chemical structure, it is predicted to exhibit moderate bioavailability with potential for metabolic transformations that could influence its efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.